molecular formula C16H13N3O3 B041691 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid CAS No. 372078-47-2

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid

Cat. No.: B041691
CAS No.: 372078-47-2
M. Wt: 295.29 g/mol
InChI Key: NDXHHHGZRLHWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a unique structure combining a cyclopropyl group, a quinolinyl moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinyl precursor, followed by the formation of the pyrazole ring and subsequent introduction of the cyclopropyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that can influence cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylate: A closely related ester derivative.

    1-(1,2-Dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid: Lacks the cyclopropyl group.

    5-Cyclopropyl-1H-pyrazole-4-carboxylic acid: Lacks the quinolinyl moiety.

Uniqueness

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

5-cyclopropyl-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14-7-6-10-12(18-14)2-1-3-13(10)19-15(9-4-5-9)11(8-17-19)16(21)22/h1-3,6-9H,4-5H2,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXHHHGZRLHWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372078-47-2
Record name 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372078472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-CYCLOPROPYL-1-(1,2-DIHYDRO-2-OXO-5-QUINOLINYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3H5DWY3NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.